N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyaniline
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Overview
Description
N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYANILINE is a complex organic compound with a unique structure that includes a tetrazole ring, a cyclohexyl group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions. The reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYANILINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYANILINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme activity or protein interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives and cyclohexyl-substituted anilines. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYANILINE is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H29N5O |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[1-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]cyclohexyl]-2-methoxyaniline |
InChI |
InChI=1S/C23H29N5O/c1-4-18-12-10-11-17(2)21(18)28-22(25-26-27-28)23(15-8-5-9-16-23)24-19-13-6-7-14-20(19)29-3/h6-7,10-14,24H,4-5,8-9,15-16H2,1-3H3 |
InChI Key |
WBQYSVBBQQZWPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=N2)C3(CCCCC3)NC4=CC=CC=C4OC)C |
Origin of Product |
United States |
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